An In-depth Technical Guide to the Chemical Properties and Applications of 3-Piperidineacetic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a remarkable number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it an invaluable component in the design of drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). This guide focuses on a specific and highly versatile derivative: 3-Piperidineacetic acid. As a GABA analogue, this molecule holds intrinsic biological interest, while its bifunctional nature—possessing both a secondary amine and a carboxylic acid—makes it a powerful building block for the synthesis of complex molecular architectures. This document aims to provide a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 3-Piperidineacetic acid, serving as a vital resource for researchers engaged in drug discovery and development.
Core Chemical and Physical Properties
3-Piperidineacetic acid (also known as (Piperidin-3-yl)acetic acid) is a non-proteinogenic amino acid. Its structure, featuring a six-membered saturated heterocycle with an acetic acid moiety at the 3-position, gives rise to its characteristic physicochemical properties. The presence of both a basic secondary amine and an acidic carboxylic acid group means the molecule exists as a zwitterion under physiological conditions.
Physicochemical Data Summary
A thorough understanding of a molecule's physicochemical profile is paramount for its application in drug development, influencing everything from solubility and permeability to target engagement. The key properties of 3-Piperidineacetic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Melting Point | 276-278 °C | [3] |
| Boiling Point | 286.8 °C at 760 mmHg | [3] |
| pKa (Predicted) | 4.43 ± 0.10 (acidic), ~10.5-11 (basic) | [3] |
| logP (Predicted) | 0.78950 | [3] |
| XLogP3 | -2.2 | [3] |
| Solubility | Soluble in Water, Methanol, DCM | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of 3-Piperidineacetic Acid: Strategies and Methodologies
The synthesis of 3-substituted piperidines, including 3-piperidineacetic acid, is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[1] Methodologies range from the reduction of pyridine precursors to more complex, stereocontrolled approaches for accessing enantiomerically pure forms.
Racemic Synthesis from Pyridine Derivatives
A common and direct route to the piperidine scaffold involves the hydrogenation of a corresponding pyridine derivative. For 3-piperidineacetic acid, this typically starts from 3-pyridineacetic acid.
Workflow for Synthesis from 3-Pyridineacetic Acid:
Caption: General workflow for the synthesis of racemic 3-piperidineacetic acid.
Protocol: Catalytic Hydrogenation of 3-Pyridineacetic Acid
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-pyridineacetic acid in a suitable solvent, such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-500 psi). The reaction is then stirred, often with heating, for several hours until hydrogen uptake ceases.
-
Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Causality: The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. Rhodium catalysts are often more effective for the hydrogenation of pyridine rings compared to palladium. Acetic acid as a solvent can help to protonate the pyridine nitrogen, facilitating its reduction.
Enantioselective Synthesis Strategies
The biological activity of chiral piperidine derivatives is often stereospecific. Consequently, the development of enantioselective syntheses is of paramount importance for drug discovery. Recent advances have focused on asymmetric catalysis to produce enantioenriched 3-substituted piperidines.
One powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine intermediate, which can then be reduced to the corresponding chiral piperidine.[4][5] While not a direct synthesis of 3-piperidineacetic acid itself, this methodology provides a versatile entry to chiral 3-substituted piperidine scaffolds that can be further elaborated.
Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor [4]
-
Catalyst Preparation: In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).
-
Solvent Addition: Add a mixture of toluene, THP (tetrahydropyran), and water, followed by aqueous cesium hydroxide (CsOH). Stir the catalyst solution at 70 °C for 10 minutes.
-
Reactant Addition: Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel to remove the catalyst. The product is then isolated and purified.
-
Final Reduction: The resulting enantioenriched tetrahydropyridine can be subsequently hydrogenated (e.g., using Pd/C and H₂) to afford the chiral 3-substituted piperidine.
Expert Insight: The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity in the rhodium-catalyzed carbometalation step. The solvent system and base are also optimized to ensure high reactivity and stereocontrol. This approach provides access to a wide range of enantioenriched 3-aryl piperidines, which are valuable precursors for drug candidates like Niraparib and Preclamol.[5]
Chemical Reactivity and Derivatization
The synthetic utility of 3-piperidineacetic acid lies in its bifunctional nature, allowing for selective modification at both the secondary amine and the carboxylic acid.
Caption: Key reaction pathways for the derivatization of 3-piperidineacetic acid.
Reactions at the Secondary Amine
The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of common transformations.
-
N-Acylation: The formation of an amide bond via acylation is a fundamental reaction.[4] This is typically achieved by reacting 3-piperidineacetic acid (or its ester) with an acyl chloride or acid anhydride in the presence of a base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. Alternatively, coupling with a carboxylic acid can be mediated by standard peptide coupling reagents (e.g., DCC, HATU).[6]
-
N-Alkylation: Introduction of alkyl groups can be accomplished via reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or via direct alkylation with an alkyl halide.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with an aryl halide, providing access to N-aryl piperidine derivatives.
-
N-Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.
Reactions at the Carboxylic Acid
The carboxylic acid moiety can be transformed into a range of other functional groups, significantly expanding the molecular diversity accessible from this scaffold.
-
Esterification: Fischer esterification, involving heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method for forming esters.[7] Alternatively, reaction with an alkyl halide under basic conditions can also yield the ester.
-
Amide Formation: As with N-acylation, standard peptide coupling conditions can be used to react the carboxylic acid of 3-piperidineacetic acid with a primary or secondary amine to form an amide. This requires prior protection of the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) to ensure chemoselectivity.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-piperidineacetic acid make it a molecule of significant interest in medicinal chemistry, primarily due to its relationship with the neurotransmitter γ-aminobutyric acid (GABA) and the proven utility of the piperidine scaffold in CNS-targeting drugs.[1][8]
GABA Analogue and Neurological Applications
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[9] However, GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogues that possess improved pharmacokinetic properties.[9]
3-Piperidineacetic acid is a cyclic analogue of GABA. Its constrained conformation, imposed by the piperidine ring, can provide enhanced selectivity for specific GABA receptors or transporters compared to the flexible, linear GABA molecule. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known GABA uptake inhibitors, and it is plausible that 3-piperidineacetic acid derivatives could exhibit similar activities.[10] The development of such derivatives is an active area of research for new anticonvulsant, anxiolytic, and analgesic agents.[5]
A Versatile Scaffold for Drug Design
Beyond its role as a GABA analogue, the 3-piperidineacetic acid scaffold is a valuable building block for constructing more complex drug molecules. The piperidine ring is a "privileged" structure in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and aqueous solubility.[1]
The bifunctional nature of 3-piperidineacetic acid allows it to be incorporated into larger molecules as a constrained linker or as a key pharmacophoric element. For example, derivatives have been explored as:
-
Anticonvulsants: Novel derivatives of piperidine-3-carboxylic acid have been investigated for their ability to block seizures.[5]
-
Agents for Neurodegenerative Diseases: By combining the piperidine scaffold with moieties possessing antioxidant and anti-inflammatory properties, researchers have developed derivatives with potential applications in treating conditions like Alzheimer's disease.[10]
-
CNS-Penetrant Agents: The piperidine moiety is often incorporated into molecules to improve their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[11]
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of 3-piperidineacetic acid and its derivatives.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the protons on the piperidine ring, typically in the 1.5-3.5 ppm range, and the methylene protons of the acetic acid group adjacent to the ring. The chemical shifts and coupling patterns provide information about the substitution pattern and stereochemistry.[12]
-
¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically >170 ppm), while the carbons of the piperidine ring will be in the aliphatic region (typically 20-60 ppm).[13]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar, zwitterionic molecule. For GC-MS analysis, derivatization of the polar functional groups is often necessary to increase volatility.[14] This can be achieved by esterification of the carboxylic acid and acylation or silylation of the amine.[15]
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector if a chromophore is present (often introduced via derivatization) or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).[16]
-
Chiral Chromatography: To separate the enantiomers of 3-piperidineacetic acid or its chiral derivatives, specialized chiral stationary phases (CSPs) are required. Alternatively, diastereomeric derivatives can be formed by reacting the molecule with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral column.
Protocol: General HPLC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Scan Range: A suitable mass range to include the expected molecular ion.
-
Fragmentation: Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.
-
Self-Validation: This protocol is self-validating through the combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation pattern from the MS, providing a high degree of confidence in the identity and purity of the analyte.
Conclusion and Future Outlook
3-Piperidineacetic acid is a molecule of significant strategic importance in modern medicinal chemistry. Its dual functionality as a GABA analogue and a versatile synthetic building block ensures its continued relevance in the development of new therapeutics, particularly for neurological disorders. The ongoing development of novel enantioselective synthetic routes will further enhance its utility, providing access to stereochemically pure derivatives for more precise pharmacological evaluation. As our understanding of the structural requirements for targeting specific receptors and enzymes deepens, the 3-piperidineacetic acid scaffold will undoubtedly serve as a valuable platform for the rational design of the next generation of CNS-active drugs.
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Figure 1. Silylation of 3-Piperidineacetic acid with BSTFA to form its di-TMS derivative.
